2-Chloro-2H-1,3,2-benzoxathiastibole
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Overview
Description
2-Chloro-2H-1,3,2-benzoxathiastibole is a chemical compound that belongs to the class of heterocyclic compounds It contains a benzene ring fused with an oxathiastibole ring, where the oxathiastibole ring includes sulfur, oxygen, and antimony atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-2H-1,3,2-benzoxathiastibole typically involves the reaction of 2-chlorophenol with antimony pentachloride in the presence of a suitable solvent such as dichloromethane. The reaction is carried out under controlled temperature conditions, usually around 0-5°C, to prevent the decomposition of the reactants and to ensure the formation of the desired product. The reaction mixture is then subjected to purification processes such as recrystallization or column chromatography to obtain pure this compound .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed and allowed to react under controlled conditions. The use of automated systems for temperature control, mixing, and purification ensures the efficient and consistent production of the compound. Additionally, safety measures are implemented to handle the toxic and reactive nature of the chemicals involved .
Chemical Reactions Analysis
Types of Reactions
2-Chloro-2H-1,3,2-benzoxathiastibole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert the compound into its reduced forms.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature or slightly elevated temperatures.
Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in anhydrous solvents such as tetrahydrofuran or ether under inert atmosphere.
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Reduced forms of the compound
Substitution: Amino or thiol derivatives
Scientific Research Applications
2-Chloro-2H-1,3,2-benzoxathiastibole has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds and as a reagent in various organic transformations.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2-Chloro-2H-1,3,2-benzoxathiastibole involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and proteins, leading to the inhibition or activation of various biochemical processes. For example, its antimicrobial activity may result from the disruption of bacterial cell membranes or interference with essential metabolic pathways. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-2H-1,3,2-benzoxathiastibole
- Benzothiazole
- Benzoxazole
- Benzofuran
Uniqueness
This compound is unique due to the presence of antimony in its structure, which is not commonly found in similar heterocyclic compounds. This unique feature imparts distinct chemical and physical properties to the compound, making it valuable for specific applications where other similar compounds may not be suitable .
Properties
CAS No. |
61329-21-3 |
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Molecular Formula |
C6H4ClOSSb |
Molecular Weight |
281.37 g/mol |
IUPAC Name |
2-chloro-1,3,2-benzoxathiastibole |
InChI |
InChI=1S/C6H6OS.ClH.Sb/c7-5-3-1-2-4-6(5)8;;/h1-4,7-8H;1H;/q;;+3/p-3 |
InChI Key |
RIRCIFWTNQGOKI-UHFFFAOYSA-K |
Canonical SMILES |
C1=CC=C2C(=C1)O[Sb](S2)Cl |
Origin of Product |
United States |
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